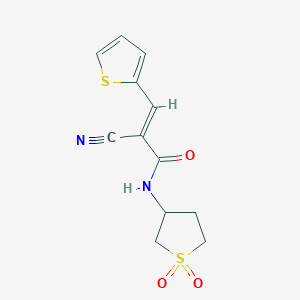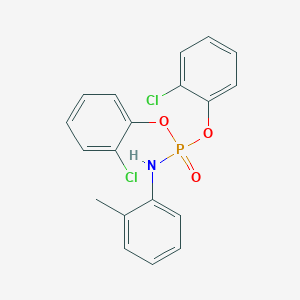![molecular formula C11H10Cl3F3N2O B11973913 N-{2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl}acetamide](/img/structure/B11973913.png)
N-{2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-{2,2,2-Trichlor-1-[3-(Trifluormethyl)anilino]ethyl}acetamid erfolgt üblicherweise durch Reaktion von 2,2,2-Trichlor-1-[3-(Trifluormethyl)anilino]ethanol mit Essigsäureanhydrid unter kontrollierten Bedingungen. Die Reaktion wird in Gegenwart eines Katalysators wie Pyridin durchgeführt, um den Acetylierungsprozess zu erleichtern. Das Reaktionsgemisch wird dann auf eine bestimmte Temperatur erhitzt, um eine vollständige Umwandlung der Ausgangsmaterialien in das gewünschte Produkt zu gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Der Prozess ist optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Dies kann die Verwendung fortschrittlicher Reinigungsverfahren wie Umkristallisation und Chromatographie umfassen, um Verunreinigungen zu entfernen und ein Produkt von hoher Qualität zu erhalten .
Analyse Chemischer Reaktionen
Reaktionstypen
N-{2,2,2-Trichlor-1-[3-(Trifluormethyl)anilino]ethyl}acetamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, um reduzierte Derivate zu erhalten.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat, Chromtrioxid; saure oder basische Bedingungen.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid; typischerweise in wasserfreien Lösungsmitteln.
Substitution: Verschiedene Nukleophile wie Amine, Thiole; oft in Gegenwart einer Base oder eines Katalysators.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Reagenzien und Bedingungen ab. So können beispielsweise durch Oxidation Carbonsäuren oder Ketone entstehen, während durch Reduktion Alkohole oder Amine entstehen. Substitutionsreaktionen können zu einer Vielzahl von Derivaten führen, abhängig vom verwendeten Nukleophil .
Wissenschaftliche Forschungsanwendungen
N-{2,2,2-Trichlor-1-[3-(Trifluormethyl)anilino]ethyl}acetamid hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Reagenz in der organischen Synthese verwendet, um Trichlor- und Trifluormethylgruppen in Zielmoleküle einzuführen.
Biologie: Wird auf seine potenzielle biologische Aktivität untersucht, einschließlich antimikrobieller und antikanzerogener Eigenschaften.
Medizin: Wird als potenzieller therapeutischer Wirkstoff untersucht, aufgrund seiner einzigartigen chemischen Struktur und biologischen Aktivität.
Industrie: Wird bei der Entwicklung von Spezialchemikalien und -materialien mit spezifischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N-{2,2,2-Trichlor-1-[3-(Trifluormethyl)anilino]ethyl}acetamid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und -wegen. Die Trichlor- und Trifluormethylgruppen spielen eine entscheidende Rolle bei seiner Aktivität, indem sie die Reaktivität und die Bindungsaffinität der Verbindung beeinflussen. Diese Gruppen können mit Enzymen, Rezeptoren oder anderen Biomolekülen interagieren, was zu verschiedenen biologischen Wirkungen führt .
Wirkmechanismus
The mechanism of action of N-{2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The trichloro and trifluoromethyl groups play a crucial role in its activity by influencing the compound’s reactivity and binding affinity. These groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-Chlor-N-(2,2,2-Trichlor-1-(3-(Trifluormethyl)anilino)ethyl)benzamid
- 4-Methoxy-N-(2,2,2-Trichlor-1-(3-(Trifluormethyl)anilino)ethyl)benzamid
- 3-Methyl-N-[2,2,2-Trichlor-1-({[2-Chlor-4-(Trifluormethyl)anilino]carbothioyl}amino)ethyl]benzamid
Einzigartigkeit
N-{2,2,2-Trichlor-1-[3-(Trifluormethyl)anilino]ethyl}acetamid ist einzigartig aufgrund seiner spezifischen Kombination von Trichlor- und Trifluormethylgruppen, die ihm besondere chemische und biologische Eigenschaften verleihen. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen .
Eigenschaften
Molekularformel |
C11H10Cl3F3N2O |
|---|---|
Molekulargewicht |
349.6 g/mol |
IUPAC-Name |
N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]acetamide |
InChI |
InChI=1S/C11H10Cl3F3N2O/c1-6(20)18-9(10(12,13)14)19-8-4-2-3-7(5-8)11(15,16)17/h2-5,9,19H,1H3,(H,18,20) |
InChI-Schlüssel |
MTBUATBIDKRIOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=CC(=C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11973846.png)
![3,7,15,19-Tetrathiatricyclo[19.3.1.19,13]hexacosa-1(25),9,11,13(26),21,23-hexaene](/img/structure/B11973847.png)
![4-(decyloxy)-N-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]benzamide](/img/structure/B11973862.png)
![Diethyl 4-[5-(4-iodophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11973871.png)
![Methyl (2E)-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11973874.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11973875.png)

![2-[(5Z)-5-(1-allyl-1,2-dihydro-3H-indol-3-ylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11973886.png)
![9-Chloro-5-(3,4-dimethoxyphenyl)-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11973894.png)
![3-(4-chlorophenyl)-5-[(2-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole](/img/structure/B11973910.png)
![3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-{[(2,4-dibromo-6-methylanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11973911.png)
